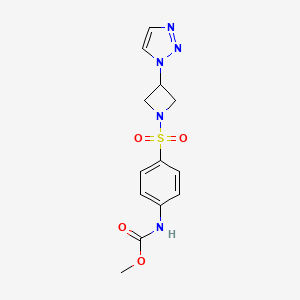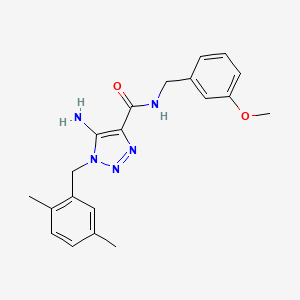![molecular formula C20H25N5O3 B2837066 N-(4-methoxybenzyl)-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide CAS No. 2176269-67-1](/img/structure/B2837066.png)
N-(4-methoxybenzyl)-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide is a useful research compound. Its molecular formula is C20H25N5O3 and its molecular weight is 383.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
N-(4-methoxybenzyl)-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide is a compound involved in the synthesis of various heterocyclic compounds, demonstrating significant potential in biological applications. For instance, derivatives of this compound have been synthesized and shown to possess anti-inflammatory, analgesic, and COX-2 inhibitory activities, indicating their potential as therapeutic agents in treating conditions involving inflammation and pain. Notably, certain derivatives demonstrated high COX-2 selectivity, with substantial analgesic and anti-inflammatory effects, underscoring their therapeutic potential (A. Abu‐Hashem et al., 2020).
Cytotoxicity and Anticancer Potential
Research into the cytotoxicity of derivatives related to this compound has revealed their potential in anticancer treatments. Specifically, pyrazolo[1,5-a]pyrimidine derivatives, developed through reactions involving similar compounds, exhibited in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their promise in cancer therapy (Ashraf S. Hassan et al., 2014).
Pharmaceutical Applications and Drug Discovery
Compounds related to this compound have been explored for their pharmaceutical applications, particularly in drug discovery. For example, avanafil, a novel pyrimidine-5-carboxamide derivative, was identified as a potent and highly selective phosphodiesterase 5 inhibitor, showcasing the potential of these compounds in developing treatments for erectile dysfunction (T. Sakamoto et al., 2014).
Imaging and Diagnostic Applications
The synthesis of [11C]HG-10-102-01, a compound related to this compound, has been investigated for potential applications in imaging, particularly for diagnosing Parkinson's disease. This research underscores the compound's utility in developing new imaging agents that could aid in the early detection and management of neurological conditions (Min Wang et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of this compound are kinase enzymes . Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer .
Mode of Action
The compound interacts with its kinase targets by inhibiting their activity . This inhibition can effectively block the conduction of signaling pathways, thereby disrupting the growth and proliferation of cancer cells .
Biochemical Pathways
The compound affects the Phosphatidylinositol 3-kinase/Protein kinase B/Mammalian target of rapamycin (PI3K/Akt/mTOR) signaling pathway . This pathway is abnormally active in the growth and proliferation of cancer cells . By inhibiting PI3K kinase, the compound can effectively block this pathway .
Pharmacokinetics
The presence of halogen atoms in its structure could potentially enhance its potency, selectivity, and pharmacological properties .
Result of Action
The compound’s action results in the inhibition of cancer cell growth and proliferation . It achieves this by inducing cell cycle arrest and apoptosis in cancer cells . This is accompanied by a notable increase in proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of anti-apoptotic protein Bcl-2 .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of certain substituents in the benzene ring at the C-4 position of the compound can affect its activity. Compounds with electron-withdrawing groups (such as Cl, F, Br) have better activity than those containing electron-donating groups (OCH3, H) .
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-27-17-6-4-15(5-7-17)13-22-20(26)25-8-2-3-16-14-21-19(23-18(16)25)24-9-11-28-12-10-24/h4-7,14H,2-3,8-13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLKZIWZHPLLNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride](/img/structure/B2836988.png)
![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2836990.png)


![methyl 6-(4-acetamidophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2836997.png)

![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B2837000.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2837001.png)


![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2837005.png)
